5-Phenyl-1,4-thiazepane
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Overview
Description
5-Phenyl-1,4-thiazepane is a heterocyclic compound characterized by a seven-membered ring containing both sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
Thiazepines, which include 5-Phenyl-1,4-thiazepane, are unsaturated seven-membered rings containing both a nitrogen and a sulfur atom . They are known to be the structural basis among important natural and synthetic biologically active substances .
Mode of Action
It’s known that the introduction of a heterocyclic substituent onto a chemical structure can be beneficial in terms of bioactivity and drug-like properties . The position of heteroatoms in the substituent can also have an impact on the overall properties of the resulting compounds .
Biochemical Pathways
Thiazepines, including this compound, are known to exhibit diverse biological effects, including enzyme inhibitory, antimicrobial, central nervous system depressant, anti-inflammatory, and anticancer activity .
Pharmacokinetics
It’s known that privileged structures like 1,5-benzothiazepines often have beneficial drug-like properties, enhancing their appeal in drug discovery .
Result of Action
It’s known that thiazepines exhibit diverse biological effects, including enzyme inhibitory, antimicrobial, central nervous system depressant, anti-inflammatory, and anticancer activity .
Action Environment
It’s known that the introduction of a heterocyclic substituent onto a chemical structure can be beneficial in terms of bioactivity and drug-like properties .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Phenyl-1,4-thiazepane are not fully understood yet. It is known that thiazepines, a class of compounds to which this compound belongs, are molecular scaffolds that function as strong and selective inhibitors for multiple biological targets, depending on their substituents .
Molecular Mechanism
The molecular mechanism of action of this compound is not well established. It is known that benzylic halides typically react via an SN2 pathway, and 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance stabilized carbocation . How these reactions relate to the biological activity of this compound is not clear.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1,4-thiazepane typically involves the cyclization of 1,3-aminothioethers. One common method is the gold-catalyzed 7-exo-dig cyclization, which forms a carbon-sulfur bond and involves an intramolecular allyl sulfur-to-carbon migration . This method is advantageous due to its efficiency and the ability to control stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve multicomponent reactions and one-pot synthesis procedures. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-Phenyl-1,4-thiazepane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
5-Phenyl-1,4-thiazepane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Comparison with Similar Compounds
1,4-Benzothiazepine: This compound has a similar seven-membered ring structure but includes a benzene ring fused to the thiazepine ring.
1,5-Benzothiazepine: This compound has the sulfur and nitrogen atoms in different positions within the seven-membered ring.
Uniqueness: 5-Phenyl-1,4-thiazepane is unique due to its specific arrangement of atoms and the presence of a phenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-phenyl-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NS/c1-2-4-10(5-3-1)11-6-8-13-9-7-12-11/h1-5,11-12H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMLIHNPHTTWLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCNC1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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